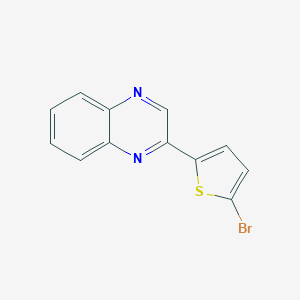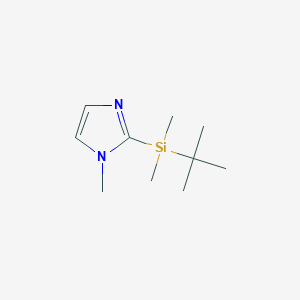
(2-Ethylpyridin-4-yl)methanol
Übersicht
Beschreibung
(2-Ethylpyridin-4-yl)methanol is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, a basic heterocyclic organic compound
Wissenschaftliche Forschungsanwendungen
(2-Ethylpyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial applications.
Wirkmechanismus
- Alcohol (ethanol), which shares some structural similarities with this compound, affects the brain’s neurons in several ways. It alters their membranes, ion channels, enzymes, and receptors. Specifically, alcohol binds directly to receptors for acetylcholine, serotonin, GABA (gamma-aminobutyric acid), and the NMDA receptors for glutamate .
Target of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylpyridin-4-yl)methanol typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2-ethylpyridine with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Ethylpyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (2-Ethylpyridin-4-yl)methanal using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (2-Ethylpyridin-4-yl)methane using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: (2-Ethylpyridin-4-yl)methanal.
Reduction: (2-Ethylpyridin-4-yl)methane.
Substitution: (2-Ethylpyridin-4-yl)methyl chloride.
Vergleich Mit ähnlichen Verbindungen
(2-Methylpyridin-4-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(2-Propylpyridin-4-yl)methanol: Similar structure but with a propyl group instead of an ethyl group.
(2-Butylpyridin-4-yl)methanol: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: (2-Ethylpyridin-4-yl)methanol is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to its methyl, propyl, and butyl counterparts. This uniqueness can be leveraged in designing specific reactions and applications where the ethyl group provides distinct advantages.
Eigenschaften
IUPAC Name |
(2-ethylpyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRUOPWMFMXHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)
![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)






![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)

